2-Bromo-4,5-difluorophenol CAS number
2-Bromo-4,5-difluorophenol CAS number
An In-depth Technical Guide to 2-Bromo-4,5-difluorophenol (CAS No: 166281-37-4)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4,5-difluorophenol, a versatile chemical intermediate. Recognized for its unique combination of bromine and fluorine substituents, this compound serves as a critical building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[1] This document details its physicochemical properties, a representative synthetic approach, key applications, spectroscopic profile, and essential safety and handling information.
Physicochemical Properties
2-Bromo-4,5-difluorophenol is typically a colorless to yellow clear liquid at room temperature.[1][2] Its key properties are summarized below, providing essential data for reaction planning and chemical handling.
| Property | Value | Source(s) |
| CAS Number | 166281-37-4 | [1][2][3] |
| Molecular Formula | C₆H₃BrF₂O | [1][2] |
| Linear Formula | BrC₆H₂(F)₂OH | [3] |
| Molecular Weight | 208.99 g/mol | [1][2][3] |
| Purity | ≥96-99% (GC) | [1][2][3][4] |
| Appearance | Colorless to yellow clear liquid | [1][2] |
| Density | 1.829 - 1.84 g/mL | [1][2][3] |
| Refractive Index | n20/D 1.53 - 1.531 | [1][2][3] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [3] |
| Storage Conditions | Room Temperature, Air Sensitive | [1][2] |
Synthesis Pathway and Experimental Protocol
While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing 2-Bromo-4,5-difluorophenol is through the electrophilic bromination of 4,5-difluorophenol. The fluorine atoms are deactivating, but the hydroxyl group is a strong ortho-, para-director, guiding the bromine atom to the available ortho position.
Caption: Proposed synthesis of 2-Bromo-4,5-difluorophenol.
General Experimental Protocol: Electrophilic Bromination
This protocol is a generalized procedure based on standard organic chemistry principles for the bromination of phenols.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-difluorophenol (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) under an inert atmosphere. Cool the mixture to 0-5 °C using an ice bath.
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Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled, stirring solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
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Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a designated period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
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Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 2-Bromo-4,5-difluorophenol.
Applications in Research and Development
The strategic placement of bromo and fluoro groups makes 2-Bromo-4,5-difluorophenol a highly valuable building block in modern synthesis.
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Pharmaceutical Development: It serves as a key intermediate in synthesizing Active Pharmaceutical Ingredients (APIs).[1] The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds.[5][6] This compound is valuable in developing targeted therapies.[1]
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Agrochemicals: The compound is utilized in the creation of novel herbicides and fungicides, contributing to the development of more effective crop protection agents.[1][5]
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Material Science: It is employed in the synthesis of advanced polymers and coatings that require high thermal and chemical stability.[1]
Caption: Workflow for drug discovery using the title compound.
Spectroscopic Characterization Profile
While specific spectral data is not available in the cited search results, a theoretical profile can be predicted based on the molecular structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Two signals are expected in the aromatic region (approx. 6.5-8.0 ppm), each corresponding to a single proton. The signals would likely appear as doublets or doublet of doublets due to coupling with adjacent fluorine atoms and the other proton. A broad singlet for the hydroxyl proton would also be present, with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts will be influenced by the bromo, fluoro, and hydroxyl substituents. |
| Mass Spec. | The molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 208 and 210. Fragmentation patterns would likely involve the loss of Br, CO, or HBr. |
Safety and Handling Information
Proper handling of 2-Bromo-4,5-difluorophenol is crucial to ensure laboratory safety. It is classified as an irritant.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][7] |
| Precautionary Statements | P261: Avoid breathing vapors.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |
Handling and Storage
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][7] Use in a well-ventilated area or a chemical fume hood.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The compound is noted to be air-sensitive and is classified as a combustible liquid.[2][3]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Caption: Logical workflow for the safe handling of chemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-溴-4,5-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-4,5-difluorophenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
